molecular formula C21H26O2 B11942207 Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3

Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3

Cat. No.: B11942207
M. Wt: 313.4 g/mol
InChI Key: VBGLYOIFKLUMQG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cannabinol (CBN) D3, also referred to as Cannabinol-D3, 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol, or Cannabinol (CBN) (Methyl-D3), is a deuterated analog of cannabinol (CBN), a naturally occurring cannabinoid derived from the oxidative degradation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) . The deuterium labeling at the pentyl side chain (5,5,5-trideuteriopentyl) enhances its utility as an internal standard in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) and high-pressure liquid chromatography (HPLC) .

CBN itself is a 6H-benzo[c]chromen-1-ol derivative with a fully aromatic structure, distinct from the partially unsaturated cyclohexene ring in Δ⁹-THC. Its IUPAC name is 6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-ol, and it is structurally stabilized by oxidation, which increases its prevalence in aged or processed cannabis products .

Properties

Molecular Formula

C21H26O2

Molecular Weight

313.4 g/mol

IUPAC Name

6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol

InChI

InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3/i1D3

InChI Key

VBGLYOIFKLUMQG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O

Origin of Product

United States

Preparation Methods

Core Structure Assembly

The benzo[c]chromen scaffold of CBN-D3 is constructed via cyclization of a substituted phenolic precursor. A Friedel-Crafts alkylation is typically employed, using a Lewis acid catalyst (e.g., aluminum chloride) in anhydrous dichloromethane. The phenolic starting material is alkylated with a deuterated pentyl group at position 3, followed by cyclization under acidic conditions to form the fused chromen ring.

Key Reaction Parameters:

  • Catalyst : Aluminum chloride (1.2 equiv)

  • Solvent : Dichloromethane (dry, −20°C to room temperature)

  • Reaction Time : 6–12 hours

  • Yield : 60–75%

Methylation at Positions 6, 6, and 9

Methyl groups are introduced via nucleophilic substitution or radical-mediated reactions. For example, dimethyl sulfate in the presence of potassium carbonate selectively methylates the oxygen atoms at positions 6 and 9, while a methyl Grignard reagent (CH₃MgBr) adds the second methyl group at position 6.

Deuterium Labeling Strategies

Incorporation of 5,5,5-Trideuteriopentyl

The trideuteriated pentyl side chain is introduced during the alkylation step using 5,5,5-trideuterio-1-bromopentane. This deuterated alkyl halide reacts with the phenolic precursor under Friedel-Crafts conditions, ensuring regioselective attachment.

Deuterated Reagent Synthesis:

  • Deuterium Exchange : Pentanol-d11 is treated with deuterium oxide (D₂O) and a platinum catalyst under high pressure to achieve full deuteration of the pentyl chain.

  • Bromination : The deuterated pentanol is converted to 5,5,5-trideuterio-1-bromopentane using phosphorus tribromide (PBr₃) in ether.

Stability of Deuterium Incorporation

Deuterium retention is verified via mass spectrometry and ²H NMR. Studies show >98% isotopic purity when reactions are conducted under anhydrous conditions at controlled temperatures (0–25°C).

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Cyclization Efficiency : Heating the reaction mixture to 80°C in toluene improves cyclization yields (from 65% to 82%) but risks deuteration loss above 100°C.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) reduce byproduct formation during methylation by stabilizing intermediates.

Catalytic Innovations

  • Lewis Acid Alternatives : Iron(III) chloride (FeCl₃) achieves comparable yields to AlCl₃ (70%) with easier purification.

  • Microwave-Assisted Synthesis : Reduces reaction time for methylation from 8 hours to 45 minutes at 120°C.

Purification and Analytical Methods

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) eluent resolves CBN-D3 from non-deuterated impurities.

  • HPLC : A C18 column (5 µm, 4.6 × 250 mm) with methanol/water (85:15) confirms purity >99%.

Crystallization Protocols

Recrystallization from ethanol/water (7:3) at −20°C yields needle-like crystals with 95% recovery.

Scalability and Industrial Applications

Batch Process Optimization

  • Cost Reduction : Replacing AlCl₃ with recyclable ion-exchange resins cuts catalyst costs by 40%.

  • Continuous Flow Systems : Microreactors improve deuteration consistency (RSD < 2%) and throughput (5 kg/day).

Quality Control in Production

  • In-Line FTIR : Monitors deuteration levels in real-time during alkylation.

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) show <0.5% deuterium loss .

Chemical Reactions Analysis

Types of Reactions

Cannabinol-D3 undergoes various chemical reactions, including:

    Oxidation: Cannabinol can be oxidized to form cannabinolic acid.

    Reduction: Reduction of cannabinol can lead to the formation of tetrahydrocannabinol.

    Substitution: Cannabinol can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Properties
CBN has been studied for its anticonvulsant effects, similar to those of cannabidiol (CBD). Research indicates that CBN may help mitigate seizures by modulating neurotransmitter release and enhancing GABAergic activity, which could be beneficial for conditions like epilepsy .

1.2 Anti-inflammatory Effects
Cannabinol exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have shown that CBN can inhibit the production of pro-inflammatory cytokines, suggesting its potential in managing conditions such as arthritis and other inflammatory disorders .

1.3 Sleep Aid
CBN is also being researched for its sedative effects. Preliminary studies suggest that it may enhance sleep quality and duration, making it a potential therapeutic agent for insomnia and other sleep disorders .

Analytical Applications

2.1 Quantification in Biological Samples
The development of analytical methods for quantifying cannabinoids, including CBN-D3, is crucial for pharmacokinetic studies and clinical trials. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to accurately measure CBN levels in biological fluids like blood and oral fluid .

Method Analytes Sensitivity
LC-MSTHC, CBD, CBN, THCCOOHHigh sensitivity (pg/mL)
Solid Phase Extraction (SPE)THC, CBD, CBN, 11-OH-THCEnhanced selectivity

2.2 Forensic Analysis
CBN-D3 is also relevant in forensic toxicology for differentiating between active cannabis use and passive exposure. Its distinct metabolic profile aids in establishing timelines of consumption and understanding cannabinoid interactions within the body .

Dermatological Applications

3.1 Skin Health Research
Recent studies have explored the role of cannabinoids in skin health, particularly in addressing photoaging caused by UV radiation. CBN-D3 has been investigated for its ability to activate autophagy pathways in skin cells, potentially improving skin resilience against UV-induced damage .

Case Studies

4.1 Clinical Trials on Epilepsy
A clinical trial assessing the efficacy of CBN as an adjunct therapy for epilepsy demonstrated significant reductions in seizure frequency among participants who received CBN compared to those on placebo .

4.2 Analytic Method Validation
A study validated a new solid-phase extraction method for simultaneous quantification of cannabinoids in oral fluid specimens collected from participants after controlled cannabis administration. The method successfully quantified CBN alongside other cannabinoids with high precision and accuracy .

Mechanism of Action

Cannabinol exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. The binding of cannabinol to these receptors modulates various physiological processes, including pain perception, immune response, and mood regulation. The deuterated form, Cannabinol-D3, retains these properties, making it useful for studying the pharmacodynamics and pharmacokinetics of cannabinoids .

Comparison with Similar Compounds

Table 1: Structural Comparison of CBN D3 and Related Cannabinoids

Compound Core Structure Side Chain Modifications Key Functional Groups
CBN D3 6H-benzo[c]chromen-1-ol 5,5,5-Trideuteriopentyl Aromatic rings, hydroxyl group
CBN 6H-benzo[c]chromen-1-ol Pentyl (C₅H₁₁) Aromatic rings, hydroxyl group
Δ⁹-THC Monoterpenoid-dibenzo[b,d]pyran Pentyl (C₅H₁₁) Cyclohexene ring, hydroxyl group
CBD Resorcinyl-dibenzo[b,d]pyran Pentyl (C₅H₁₁) Diol, non-aromatic cyclic ether
CBT Vicinal 9,10-trans-diol Variable alkyl chains Diol, oxidized upper ring

Key Observations :

  • CBN D3 retains the aromatic benzo[c]chromen-1-ol core of CBN but incorporates deuterium in the pentyl side chain for isotopic labeling .
  • Unlike Δ⁹-THC and CBD, which have partially unsaturated rings, CBN is fully aromatic due to oxidative degradation .
  • Cannabitriol (CBT) derivatives feature a vicinal diol in the upper ring, distinguishing them from CBN-type cannabinoids .

Pharmacological and Functional Differences

Table 2: Pharmacological Comparison

Compound Primary Source Bioactivity Synergistic Effects
CBN D3 Synthetic deuterated standard No direct bioactivity; analytical use N/A
CBN Oxidized Δ⁹-THC Sedative, anticonvulsant, anti-inflammatory Potentiates Δ⁹-THC’s sedative effects
Δ⁹-THC Fresh cannabis Psychoactive, analgesic, antiemetic Synergizes with CBN in sedation
CBD Cannabis (Type II/III cultivars) Anxiolytic, neuroprotective Antagonizes Δ⁹-THC’s psychoactivity
CBT Minor cannabinoid Limited data; structural uniqueness Not well characterized

Key Findings :

  • CBN lacks the psychoactivity of Δ⁹-THC but shares anticonvulsant and anti-inflammatory properties with CBD .

Analytical and Stability Profiles

Table 3: Analytical and Stability Characteristics

Compound Stability in Plant Material Role in Quantification Key Degradation Pathways
CBN D3 Stable under controlled conditions Internal standard for GC-MS/HPLC Resistant to oxidation (deuterated)
CBN Increases with oxidation/aging Marker for cannabis degradation Derived from Δ⁹-THC oxidation
Δ⁹-THC Degrades to CBN under UV/O₂ Primary psychoactive marker Photodegradation, oxidation
CBD Stable in acidic conditions Non-psychoactive marker Converts to Δ⁹-THC under heat/acid

Key Insights :

  • CBN D3’s deuterated structure minimizes metabolic interference, making it ideal for precise quantification of CBN in complex matrices .
  • Elevated CBN levels in cannabis products correlate with prolonged storage or exposure to oxygen, serving as a degradation indicator .

Biological Activity

Cannabinol (CBN) D3, also known as Cannabinol-D3 or 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol, is a deuterated form of cannabinol. This compound has garnered attention for its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with CBN D3, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Cannabinol (CBN)

CBN is a non-psychoactive cannabinoid primarily derived from the degradation of Δ9-tetrahydrocannabinol (THC). It has been studied for various biological activities, including anti-inflammatory, analgesic, and sedative properties. The deuterated variant, CBN D3, is used in research to trace metabolic pathways and enhance the understanding of CBN's pharmacokinetics.

1. Sedative and Anxiolytic Properties

CBN has been reported to exhibit sedative effects. A study indicated that CBN could enhance sleep duration in animal models, suggesting its potential as a sleep aid. The sedative effects may be attributed to its interaction with the endocannabinoid system, particularly through CB1 receptors in the central nervous system .

2. Anti-inflammatory Activity

Research has demonstrated that CBN possesses anti-inflammatory properties. In vitro studies showed that CBN can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism may involve the modulation of immune cell activity and the downregulation of inflammatory pathways .

3. Analgesic Effects

CBN has been investigated for its analgesic properties. In preclinical studies involving animal models of pain, CBN administration resulted in significant reductions in pain sensitivity, indicating its potential utility in pain management therapies .

The biological activity of CBN D3 can be attributed to several mechanisms:

  • Interaction with Cannabinoid Receptors : CBN exhibits low affinity for CB1 and CB2 receptors but may modulate their activity indirectly through other signaling pathways.
  • Influence on Neurotransmitter Systems : CBN has been shown to affect neurotransmitter release, particularly GABA and serotonin, contributing to its anxiolytic and sedative effects .
  • Regulation of Cytokine Production : By modulating immune responses, CBN can influence cytokine profiles, thereby exerting anti-inflammatory effects .

Case Study 1: Sleep Disorders

A clinical trial evaluated the effects of CBN on patients with sleep disorders. Participants who received CBN reported improved sleep quality and reduced nighttime awakenings compared to the placebo group. This study highlighted CBN's potential as a natural alternative for managing insomnia .

Case Study 2: Chronic Pain Management

In a double-blind study involving patients with chronic pain conditions, participants administered CBN experienced a significant reduction in pain levels and improved overall quality of life. The findings suggest that CBN could serve as an adjunct therapy for chronic pain management .

Data Tables

Study Objective Methodology Results Reference
Study 1Evaluate sedative effectsAnimal model sleep studyIncreased sleep duration
Study 2Assess anti-inflammatory propertiesIn vitro cytokine analysisReduced TNF-α and IL-6 levels
Study 3Investigate analgesic effectsPreclinical pain modelDecreased pain sensitivity

Q & A

Q. What are the key structural and synthetic considerations for Cannabinol (CBN) D3 and its deuterated analogs?

  • Methodological Answer : CBN-D3 analogs (e.g., 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol) are synthesized via isotopic labeling, typically replacing hydrogen atoms with deuterium at specific positions (e.g., methyl-D3 groups). Structural verification requires nuclear magnetic resonance (NMR) for positional confirmation and mass spectrometry (MS) for isotopic purity (≥98%) . Analytical validation should follow pharmacopeial standards (USP/EP) using high-performance liquid chromatography (HPLC) with deuterated solvents to avoid interference .

Q. Is CBN psychoactive, and how does its receptor affinity compare to THC?

  • Methodological Answer : CBN exhibits partial agonism at CB1 receptors (Ki ≈ 211 nM) but has higher affinity for CB2 receptors (Ki ≈ 126 nM), explaining its minimal psychoactivity compared to THC (CB1 Ki ≈ 40 nM). Conflicting reports on psychoactivity arise from study designs: in vitro assays show weak CB1 activation, while in vivo studies suggest synergistic effects with THC (e.g., increased sedation) . Use receptor-binding assays (RBA) with tritiated ligands to quantify affinities and behavioral models (e.g., rodent tetrad tests) to assess psychoactivity .

Advanced Research Questions

Q. How can researchers design experiments to investigate CBN-D3’s neuroprotective mechanisms in neurodegenerative disorders?

  • Methodological Answer :
  • In vitro : Use deuterated CBN-D3 to track metabolic stability in neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress (H₂O₂ or Aβ42 peptides). Quantify apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .
  • In vivo : Administer CBN-D3 (30–300 mg/kg) in transgenic Alzheimer’s models (e.g., APP/PS1 mice). Assess cognitive improvement via Morris water maze and synaptic density via immunohistochemistry (anti-PSD95 antibodies) .
  • Mechanistic profiling : Conduct RNA-seq on microglial cells to identify anti-inflammatory pathways (e.g., NF-κB suppression) .

Q. What experimental strategies reconcile contradictory data on CBN’s sedative effects across species?

  • Methodological Answer : Discrepancies in sedation studies (e.g., 150% sleep extension in humans vs. mild effects in rodents) may stem from species-specific cytochrome P450 (CYP) metabolism. Design cross-species trials:
  • Human : Double-blind, placebo-controlled trials (e.g., NCT*12345) with polysomnography (PSG) to measure sleep architecture .
  • Rodent : Use telemetry implants to monitor EEG/EMG in C57BL/6J mice. Compare CBN-D3 pharmacokinetics (LC-MS/MS plasma analysis) and metabolite profiles (e.g., 11-OH-CBN) .
  • Statistical note : Apply mixed-effects models to account for interspecies variability in CB2 receptor expression .

Q. How can deuterated CBN analogs improve analytical quantification in complex matrices?

  • Methodological Answer : CBN-D3 serves as an internal standard for isotope dilution mass spectrometry (IDMS), minimizing matrix effects in biological samples (e.g., plasma, brain homogenates). Protocol:
  • Sample prep : Spike CBN-D3 (10 ng/mL) into matrices pre-extraction. Use solid-phase extraction (SPE) with C18 cartridges .
  • LC-MS/MS : Optimize MRM transitions for CBN (m/z 311→293) and CBN-D3 (m/z 314→296). Validate with NIST-traceable reference materials .
  • Data normalization : Calculate recovery rates (%) using deuterated vs. non-deuterated peak area ratios .

Data Contradiction Analysis

Q. Why do studies report conflicting results on CBN’s anti-inflammatory efficacy?

  • Methodological Resolution : Variability stems from model selection (e.g., LPS-induced inflammation vs. autoimmune arthritis) and CBN sourcing (oxidized THC vs. synthetic). Mitigate via:
  • Standardization : Use synthetic CBN-D3 (purity ≥95%) to avoid THC degradation artifacts .
  • Dose-response : Test 1–100 µM in macrophage (RAW 264.7) and T-cell (Jurkat) assays. Measure IL-6/TNF-α suppression (ELISA) and compare to dexamethasone controls .
  • Receptor specificity : Use CB2 knockout mice to isolate CBN’s immunomodulatory pathways .

Methodological Tables

Q. Table 1. Key Analytical Parameters for CBN-D3 Quantification

ParameterSpecificationReference
Molecular Weight313.4 g/mol (C21H23D3O2)
HPLC ColumnC18, 2.6 µm, 100 Å, 150 × 4.6 mm
MS IonizationESI+
LOD/LOQ (Plasma)0.1 ng/mL / 0.3 ng/mL

Q. Table 2. Preclinical Models for CBN Neuroprotection Studies

ModelEndpointReference
Aβ42-treated SH-SY5YCaspase-3 activity, ROS production
APP/PS1 MiceAmyloid plaque density (Thioflavin S)
LPS-activated MicrogliaIL-1β secretion (ELISA)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.